8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (8-Br-3,4-DHB) is a small molecule that has been studied for its potential applications in the areas of medicinal chemistry, organic synthesis, and drug discovery. 8-Br-3,4-DHB has a unique chemical structure, which includes a benzoxazine ring and a bromine atom. This molecule has been found to possess interesting biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has also been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: has been explored for its potential in anticancer therapy. The compound’s structure allows for interaction with various biological targets, which can be exploited to develop new chemotherapeutic agents. Studies have shown that benzoxazine derivatives can exhibit significant activity against cancer cell lines, making them promising candidates for further drug development .
Antibacterial Agents
The benzoxazine core is known for its antibacterial properties. Research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives could lead to the synthesis of new antibacterial compounds. These could potentially address the growing concern of antibiotic resistance by introducing new mechanisms of action against pathogenic bacteria .
Antithrombotic Applications
Benzoxazine derivatives have been identified as potential antithrombotic agents. The modification of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could result in compounds that inhibit blood clot formation, which is crucial for the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction .
Anticonvulsant Properties
The compound’s framework has been associated with anticonvulsant effects. This application is particularly relevant in the field of neurology, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could be used to develop new treatments for epilepsy and other seizure disorders .
Development of Receptor Antagonists
Research has indicated that benzoxazine derivatives can act as antagonists for various receptors, such as the 5-HT6 receptor. This application has implications for the treatment of neurological disorders, including depression and anxiety, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could play a role in the synthesis of new therapeutic agents .
Synthesis of Potassium Channel Openers
The benzoxazine structure is conducive to the development of bladder-selective potassium channel openers. These compounds can be used to treat urinary incontinence and overactive bladder syndrome. The research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could lead to the creation of more effective and targeted treatments for these conditions .
Wirkmechanismus
Target of Action
Similar compounds have shown anticancer activity and have been found to interact with targets such as egfr .
Mode of Action
It’s known that benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cancer, including those involving egfr .
Pharmacokinetics
It’s known that the compound is a brown liquid at room temperature .
Result of Action
Similar compounds have shown remarkable anticancer activity against various human cancer cell lines .
Eigenschaften
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCHIRBNLDKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585699 | |
Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
625394-65-2 | |
Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.